molecular formula C13H8BrF3O B2886919 3-Bromo-4'-(trifluoromethoxy)biphenyl CAS No. 1443344-01-1

3-Bromo-4'-(trifluoromethoxy)biphenyl

Cat. No.: B2886919
CAS No.: 1443344-01-1
M. Wt: 317.105
InChI Key: PTUOIHUSEXFGHF-UHFFFAOYSA-N
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Description

3-Bromo-4'-(trifluoromethoxy)biphenyl (CAS: 1443344-01-1) is a brominated biphenyl derivative with the molecular formula C₁₃H₈BrF₃O and a molecular weight of 317.10 g/mol . It features a bromine atom at the 3-position of one phenyl ring and a trifluoromethoxy (-OCF₃) group at the 4'-position of the adjacent ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its reactive bromine substituent .

Properties

IUPAC Name

1-bromo-3-[4-(trifluoromethoxy)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O/c14-11-3-1-2-10(8-11)9-4-6-12(7-5-9)18-13(15,16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUOIHUSEXFGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 3-Bromo-4’-(trifluoromethoxy)biphenyl are not widely documented, large-scale synthesis would likely involve optimized versions of the above-mentioned methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, dimethylformamide (DMF), or toluene.

Major Products:

    Substituted Biphenyls: Depending on the nucleophile used in substitution reactions.

    Extended Aromatic Systems: From cross-coupling reactions with other aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4’-(trifluoromethoxy)biphenyl largely depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would be determined by its interaction with specific molecular targets, which could include enzymes, receptors, or other proteins. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
3-Bromo-4'-(trifluoromethoxy)biphenyl 1443344-01-1 C₁₃H₈BrF₃O 317.10 Br (3), -OCF₃ (4') Pharmaceutical intermediate; catalytic coupling reactions
3-Bromo-3'-(trifluoromethoxy)biphenyl 1443305-31-4 C₁₃H₈BrF₃O 317.10 Br (3), -OCF₃ (3') Positional isomer; potential differences in reactivity/steric effects
3-Bromo-4'-methoxy-1,1'-biphenyl - C₁₃H₁₁BrO 261.99 Br (3), -OMe (4') Lower molecular weight; electron-donating -OMe group reduces electrophilicity
4-Bromo-4'-methoxy-1,1'-biphenyl - C₁₃H₁₁BrO 261.99 Br (4), -OMe (4') Higher synthetic yield (58%) in Pt-catalyzed reactions
3-Bromo-4'-fluoro-1,1'-biphenyl - C₁₂H₈BrF 251.10 Br (3), -F (4') Smaller substituent; weaker electron-withdrawing effect vs. -OCF₃
3-Bromo-4'-(tert-butyl)-1,1'-biphenyl 1443351-07-2 C₁₇H₁₉Br 303.24 Br (3), -t-Bu (4') Bulky substituent; impacts solubility and steric hindrance

Biological Activity

3-Bromo-4'-(trifluoromethoxy)biphenyl is an organic compound with significant potential in pharmaceutical research due to its unique structural features. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H8BrF3O
  • Molecular Weight : 319.1 g/mol
  • Key Functional Groups : Bromine atom and trifluoromethoxy group, which enhance its lipophilicity and metabolic stability.

The trifluoromethoxy group imparts unique electronic properties that can influence the compound's reactivity and interactions in biological systems.

The biological activity of this compound is primarily determined by its interaction with specific molecular targets, such as enzymes or receptors. The compound has been investigated for its potential role in drug discovery, particularly in the context of antimicrobial activity against Mycobacterium tuberculosis (M. tuberculosis) and other pathogens .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that biphenyl derivatives can effectively inhibit the growth of M. tuberculosis, with some analogs demonstrating enhanced efficacy compared to their parent compounds .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (µg/mL)% Inhibition at 25 µg/mL
This compoundNot specifiedNot specified
Related Biphenyl AnalogsVariesVaries

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of various biphenyl derivatives, including those similar to this compound. Results indicate low cytotoxicity even at high concentrations (up to 100 µM), suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR studies focus on modifications to improve potency and selectivity against targeted pathogens while minimizing toxicity. For example, variations in the substitution pattern on the biphenyl scaffold can significantly impact biological activity .

Table 2: Structure-Activity Relationship Findings

ModificationEffect on Activity
Trifluoromethoxy vs. TrifluoromethylEnhanced lipophilicity and stability
Position of BromineAffects binding affinity

Case Studies

  • Antitubercular Activity : A study demonstrated that certain biphenyl analogs exhibited improved efficacy against both replicating and non-replicating M. tuberculosis strains in mouse models. The modifications included extending linkers and adjusting functional groups to optimize pharmacokinetic properties .
  • Pharmacokinetics : Research on related compounds has shown promising pharmacokinetic profiles, indicating potential for oral bioavailability and metabolic stability, crucial for developing effective therapeutic agents .

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